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Compound of Interest

Compound Name: Ascri#18

Cat. No.: B8180475

Introduction

Ascaroside #18 (ascr#18) is a signaling molecule from the ascaroside family, which is
conserved among nematodes.[1] It functions as a nematode-associated molecular pattern
(NAMP) that can be perceived by plants, triggering their innate immune system.[2][3] This
induced resistance provides broad-spectrum protection against a variety of pathogens,
including bacteria, fungi, viruses, and oomycetes.[1][4] This document provides detailed
information and protocols for utilizing ascr#18 to induce resistance against the bacterial
pathogen Pseudomonas syringae.

Mechanism of Action

The application of ascr#18 to plants initiates a defense response similar to pattern-triggered
immunity (PTI).[3] The proposed mechanisms of action include:

o Perception: Ascr#18 is recognized by the leucine-rich repeat receptor kinase NILR1 in
plants.[2][5]

 MAPK Cascade Activation: Upon perception, ascr#18 rapidly activates mitogen-activated
protein kinases (MAPKSs), specifically MPK3 and MPK®6, which are key signaling components
in plant defense.[2]

e Hormonal Signaling Pathways: Ascr#18 treatment leads to the induction of both the salicylic
acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for resistance against
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biotrophic and necrotrophic pathogens, respectively.[2][4] This is evidenced by the
upregulation of marker genes such as PR-1 (SA pathway) and PDF1.2 (JA pathway).[2]

e Suppression of Auxin Signaling: Ascr#18 has also been shown to suppress auxin transport
and signaling.[4][5] Since many pathogens, including P. syringae, manipulate auxin signaling
to facilitate infection, its suppression contributes to enhanced plant resistance.[4]

Data Presentation

Table 1: Effect of Ascr#18 Root Pretreatment on
Pseudomonas syringae pv. tomato DC3000 Growth in

bidopsis thal

Treatment Duration of Bacterial Fold
. Days Post- )
Concentrati  Pretreatme ) Titer Change vs. Reference
Inoculation
on nt (CFUIcm?) Control
Significantl
9 Y ~10-fold
1 pM ascr#18 24 hours 3 lower than ] [2][6]
reduction
control

Less effective

5uM ascr#18 24 hours 3 - [6]
than 1 uM
Control )
24 hours 3 Baseline - [2][6]
(water)

Table 2: Upregulation of Defense-Related Gene
Transcripts in Arabidopsis Leaves Following Root
Treatment with 1 pM Ascr#18
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Caption: Signaling pathway of ascr#18-induced plant immunity.
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Start: Prepare Ascr#18 Stock@

Step 1: Plant Pretreatment
(e.g., Arabidopsis root treatment with 1 uM ascr#18 for 24h)

Step 2: Pathogen Inoculation
(Leaf infiltration with Pseudomonas syringae, e.g., 5x10*5 CFU/ml)

Step 3: Post-Indculation Analysis

Bacterial Growth Assay Gene Expression Analysis (QRT-PCR) MAPK Activation Assay
(3 days post-inoculation) (6-24h post-treatment) (10-15 min post-treatment)

v

End: Data Analysis and Comparison

Click to download full resolution via product page
Caption: Experimental workflow for assessing ascr#18 efficacy.

Experimental Protocols
Protocol 1: Preparation of Ascr#18 Stock Solution

+ Objective: To prepare a stock solution of ascr#18 for subsequent experiments.
+ Materials:

o Ascr#18 (synthetic)

o Dimethyl sulfoxide (DMSOQO)

o Sterile water
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e Procedure:

1. Dissolve synthetic ascr#18 in DMSO to create a high-concentration stock solution (e.g.,
10 mM).

2. Store the stock solution at -20°C for long-term use.

3. For working solutions, dilute the stock solution in sterile water to the desired final
concentration (e.g., 1 uM). Prepare a mock control solution with the same concentration of
DMSO as the ascr#18 working solution.

Protocol 2: Plant Pretreatment with Ascr#18

o Objective: To induce a defense response in plants prior to pathogen challenge.
e Materials:
o Arabidopsis thaliana plants (or other model species) grown in soil or sterile culture.
o Ascr#18 working solution (e.g., 1 uM).
o Mock control solution.
e Procedure (for soil-grown plants):
1. Grow Arabidopsis plants for 4-5 weeks under standard conditions.

2. Gently uproot the plants and wash the roots carefully with sterile water to remove soil
particles.

3. Immerse the roots of the plants in the ascr#18 working solution or the mock solution.[6]
Ensure the aerial parts of the plant are not submerged.

4. Incubate the plants for 24 hours under normal growth conditions.[6]

5. After incubation, the plants are ready for pathogen inoculation.

Protocol 3: Pseudomonas syringae Inoculation
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» Objective: To challenge the pretreated plants with P. syringae.
e Materials:
o Pseudomonas syringae pv. tomato DC3000 culture.
o King's B medium.
o 10 mM MgClz.
o 1 mL needleless syringe.
» Procedure:
1. Grow P. syringae in King's B medium at 28°C to the desired growth phase.
2. Harvest the bacterial cells by centrifugation and resuspend them in 10 mM MgClz.

3. Adjust the bacterial suspension to the desired optical density (ODsoo), for example, ODeoo
= 0.001, which corresponds to approximately 5 x 10> colony-forming units (CFU)/mL.

4. Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of fully
expanded leaves of the pretreated and mock-treated plants.[7] Infiltrate at least three

leaves per plant.

Protocol 4: Assessment of Bacterial Growth in Planta

o Objective: To quantify the extent of bacterial replication within the plant leaves.
e Materials:

Inoculated leaves.

o

[¢]

10 mM MgCla.

[¢]

Mortar and pestle or mechanical homogenizer.

[e]

King's B agar plates with appropriate antibiotics.
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e Procedure:

1. At 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas using a cork
borer (e.g., 1 cm diameter).[1][6]

2. Surface-sterilize the leaf discs with 70% ethanol for 30 seconds and rinse with sterile
water.

3. Homogenize the leaf discs in a known volume of 10 mM MgClz (e.g., 1 mL).
4. Create a serial dilution of the homogenate.
5. Plate the dilutions onto King's B agar plates and incubate at 28°C for 2 days.

6. Count the number of colonies to determine the CFU per unit of leaf area (e.g., CFU/cm?).

[6]

Protocol 5: Analysis of Defense Gene Expression (qRT-
PCR)

o Objective: To measure the transcript levels of defense-related genes.
e Materials:

o Leaf tissue collected at various time points (e.g., 6 and 24 hours) after ascr#18 treatment.

[2]
o Liquid nitrogen.
o RNA extraction kit.
o cDNA synthesis kit.
o gPCR instrument and reagents (e.g., SYBR Green).
o Gene-specific primers (e.g., for PR-1, PDF1.2, and a reference gene like 3-tubulin).[2]

e Procedure:
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1. Harvest leaf tissue from ascr#18-treated and mock-treated plants and immediately freeze
in liquid nitrogen.

2. Extract total RNA using a commercial kit according to the manufacturer's instructions.
3. Synthesize cDNA from the extracted RNA.
4. Perform quantitative real-time PCR (gRT-PCR) using gene-specific primers.

5. Analyze the data using the AACt method to determine the relative fold change in gene
expression, normalized to the reference gene.[2]

Protocol 6: MAPK Activation Assay

o Objective: To detect the phosphorylation and activation of MAP kinases.
e Materials:

o Leaf tissue collected at short time intervals (e.g., 10 and 15 minutes) after ascr#18
treatment.[2]

Protein extraction buffer.

[e]

o

SDS-PAGE and western blotting equipment.

[¢]

Primary antibody specific to phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

[¢]

Secondary antibody (HRP-conjugated).

[e]

Chemiluminescence detection reagents.

e Procedure:
1. Harvest leaf tissue and immediately freeze in liquid nitrogen.
2. Extract total protein using an appropriate buffer.

3. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b8180475?utm_src=pdf-body
https://www.researchgate.net/figure/Ascr18-enhanced-pathogen-resistance-and-activated-defense-responses-in-Arabidopsis-a_fig3_280308021
https://www.benchchem.com/product/b8180475?utm_src=pdf-body
https://www.researchgate.net/figure/Ascr18-enhanced-pathogen-resistance-and-activated-defense-responses-in-Arabidopsis-a_fig3_280308021
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4. Probe the membrane with the primary antibody against phosphorylated MAPKS.
5. Wash and then incubate with the HRP-conjugated secondary antibody.

6. Detect the signal using a chemiluminescence substrate and imaging system. A loading
control, such as Coomassie blue staining, should be used to ensure equal protein loading.

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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